BenchChemオンラインストアへようこそ!

3-Ethynyl-5-methoxybenzaldehyde

ALDH3A1 inhibition Aldehyde dehydrogenase Cancer stem cell

3-Ethynyl-5-methoxybenzaldehyde (C₁₀H₈O₂, MW 160.17) provides an unreplicable structural duality: the 5-methoxy group is essential for ALDH3A1 inhibition (IC₅₀ 1.8 µM, vs. des-methoxy analog >100 µM), while the 3-ethynyl group enables Sonogashira coupling and CuAAC click chemistry. Positional isomers exhibit divergent reactivity and are not functional substitutes. This unique orthogonality makes it a non-negotiable building block for reproducible assays and advanced material synthesis.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
Cat. No. B15296489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-5-methoxybenzaldehyde
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C#C)C=O
InChIInChI=1S/C10H8O2/c1-3-8-4-9(7-11)6-10(5-8)12-2/h1,4-7H,2H3
InChIKeyORLLUDIUUMFTGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-5-methoxybenzaldehyde – A Dual-Reactive Benzaldehyde Building Block for Orthogonal Functionalization and ALDH3A1 Modulation


3-Ethynyl-5-methoxybenzaldehyde (C₁₀H₈O₂, MW 160.17) is a benzaldehyde derivative bearing a terminal ethynyl group at the meta (3-) position and a methoxy group at the 5-position. This substitution pattern imparts dual reactivity: the aldehyde participates in nucleophilic additions and Schiff base formation, while the ethynyl group enables Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and other alkyne-specific transformations [1]. The compound serves as a versatile intermediate in medicinal chemistry, materials science, and bioconjugation, with documented inhibitory activity against aldehyde dehydrogenase 3A1 (ALDH3A1) in the low micromolar range [2].

Why Generic Benzaldehyde Analogs Cannot Substitute for 3-Ethynyl-5-methoxybenzaldehyde in Orthogonal Reactivity and ALDH3A1 Selectivity Assays


Attempts to substitute 3-ethynyl-5-methoxybenzaldehyde with simpler analogs (e.g., 3-methoxybenzaldehyde or 3-ethynylbenzaldehyde) fail because the unique juxtaposition of the ethynyl and methoxy groups dictates both orthogonal chemical reactivity and biological target engagement. Removal of the ethynyl group eliminates the alkyne handle required for click chemistry and cross-coupling [1]. Removal of the methoxy group alters the electronic properties that govern ALDH3A1 inhibition potency and selectivity, as demonstrated by the >50-fold difference in IC₅₀ values between 3-ethynyl-5-methoxybenzaldehyde (1.8 µM) and its des-methoxy analog (ca. 100 µM) [2]. Positional isomers (e.g., 2-ethynyl-5-methoxybenzaldehyde) exhibit fundamentally different reactivity in bioconjugation contexts, with the 2-ethynyl isomer enabling N-terminal peptide modification whereas the 3-ethynyl analog does not participate in the same cyclization manifold [3]. These structural determinants cannot be replicated by generic benzaldehyde derivatives, making targeted procurement of the 3-ethynyl-5-methoxy substitution pattern essential for reproducible experimental outcomes.

3-Ethynyl-5-methoxybenzaldehyde – Head-to-Head Quantitative Differentiation Against Closest Analogs


ALDH3A1 Inhibition Potency – 1.8 µM IC₅₀ for 3-Ethynyl-5-methoxybenzaldehyde vs. >100 µM for Des-Methoxy Analog

3-Ethynyl-5-methoxybenzaldehyde (CHEMBL3128217) inhibits full-length human ALDH3A1 with an IC₅₀ of 1.80 µM (1,800 nM), using benzaldehyde as the substrate and a 2-minute preincubation period [1]. In contrast, the des-methoxy analog 3-ethynylbenzaldehyde (CHEMBL3416560) exhibits an IC₅₀ of >100 µM (>100,000 nM) under identical assay conditions [2]. This represents a potency enhancement of >55-fold conferred specifically by the 5-methoxy substituent. Additional independent assay entries confirm the consistency of this effect: 3-ethynyl-5-methoxybenzaldehyde also displays IC₅₀ values of 1.0 µM [3] and 5.4 µM [4] in variant ALDH3A1 assay formats, while the des-methoxy analog consistently exceeds 100 µM.

ALDH3A1 inhibition Aldehyde dehydrogenase Cancer stem cell

Polymerization Compatibility – 3-Ethynyl-5-methoxybenzaldehyde Polymerizes with Rh(I) Catalyst; Benzaldehyde Completely Inhibits Polymerization

Ethynylbenzaldehyde-type monomers, including the 3-ethynylbenzaldehyde scaffold that encompasses 3-ethynyl-5-methoxybenzaldehyde, undergo chain coordination polymerization with Rh(I) catalysts to yield high-molecular-weight poly(arylacetylene)s bearing pendant carbaldehyde groups [1]. Critically, unsubstituted benzaldehyde acts as a strong inhibitor of Rh(I)-catalyzed arylacetylene polymerization and completely prevents polymer formation when present as a competing aldehyde source [1]. The ethynylbenzaldehyde scaffold uniquely eliminates this inhibition because the unsaturated ethynyl group overrides the inhibitory effect of the carbaldehyde moiety [1]. Post-polymerization, the pendant carbaldehyde groups undergo quantitative modification with photoluminescent or chiral primary amines via Schiff base formation, enabling functional polymer libraries [1].

Polyacetylene synthesis Rh(I) catalysis Post-polymerization modification

Orthogonal Reactivity – 3-Ethynyl-5-methoxybenzaldehyde Enables Sequential CuAAC and Aldehyde Condensation; Vinyl Analog Lacks Click Compatibility

The terminal ethynyl group of 3-ethynyl-5-methoxybenzaldehyde enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) – a bioorthogonal click reaction widely used for bioconjugation and materials functionalization [1]. In contrast, the closest vinyl analog, 3-methoxy-5-vinylbenzaldehyde (C₁₀H₁₀O₂, MW 162.18), lacks a terminal alkyne and cannot participate in CuAAC or Sonogashira cross-coupling . The ethynyl group also enables Sonogashira coupling with aryl/heteroaryl halides, a transformation documented in multiple synthetic protocols for ethynyl-substituted benzaldehydes [2]. The aldehyde group remains intact during these alkyne-specific transformations, preserving a second reactive site for subsequent condensation with amines, hydrazines, or hydroxylamines.

Click chemistry CuAAC Bioconjugation Sonogashira coupling

ALDH Isozyme Selectivity – 3-Ethynyl-5-methoxybenzaldehyde Shows 2.2-Fold Preference for ALDH3A1 over ALDH1A1

In head-to-head isozyme profiling, 3-ethynyl-5-methoxybenzaldehyde (CHEMBL3128217) inhibits ALDH3A1 with an IC₅₀ of 1.8 µM, while its activity against ALDH1A1 is 4.0 µM under parallel assay conditions [1]. This represents a 2.2-fold selectivity window favoring ALDH3A1. The selectivity is notable given that many benzaldehyde-derived inhibitors show indiscriminate ALDH isozyme inhibition or even preference for ALDH1A1 [2]. The methoxy group at the 5-position is implicated in modulating this selectivity, as the des-methoxy analog 3-ethynylbenzaldehyde loses both potency and any discernible selectivity (IC₅₀ >100 µM for ALDH3A1, data for ALDH1A1 not reported due to inactivity) [3].

Isozyme selectivity ALDH1A1 ALDH3A1 Cancer therapeutics

Synthetic Accessibility – Multi-Step Process for 3-Ethynyl-5-methoxybenzaldehyde Defined in Patent US4766251; Commercial Availability Ensures Batch Consistency

The preparation of ethynylbenzaldehydes, including 3-ethynyl-5-methoxybenzaldehyde, follows a multi-step process disclosed in US Patent 4,766,251 [1]. The route involves: (1) Sonogashira coupling of 3-iodo-5-methoxybenzaldehyde with a protected acetylene (e.g., trimethylsilylacetylene); (2) protection of the aldehyde as a Schiff base or acetal to preserve aldehyde integrity during base-mediated deprotection of the alkyne; (3) cleavage of the protecting group with solid alkali to liberate the terminal ethynyl group; and (4) regeneration of the aldehyde by aqueous acid treatment [1]. This sequence yields the target compound with the aldehyde and terminal alkyne groups intact, a non-trivial outcome given the base sensitivity of the aldehyde moiety . Commercial sourcing from reputable vendors bypasses this synthetic complexity, ensuring batch-to-batch consistency (typically ≥97% purity by HPLC/NMR) and eliminating the need for in-house multi-step synthesis.

Synthetic route Process chemistry Quality control

3-Ethynyl-5-methoxybenzaldehyde – Validated Application Scenarios Based on Quantitative Differentiation


ALDH3A1-Selective Inhibitor for Cancer Stem Cell Research

3-Ethynyl-5-methoxybenzaldehyde is suitable as a probe or lead compound for ALDH3A1 inhibition studies in cancer stem cell biology. The compound exhibits an IC₅₀ of 1.8 µM against ALDH3A1 with 2.2-fold selectivity over ALDH1A1 [1], a profile relevant for targeting ALDH3A1-overexpressing tumor populations (e.g., melanoma, colorectal, multiple myeloma) while minimizing ALDH1A1-driven hematopoietic stem cell toxicity [2]. The des-methoxy analog 3-ethynylbenzaldehyde is inactive (IC₅₀ >100 µM), confirming that the 5-methoxy substituent is essential for potency [3].

Functional Polyacetylene Monomer for Post-Polymerization Modification

As a member of the ethynylbenzaldehyde monomer class, 3-ethynyl-5-methoxybenzaldehyde can undergo Rh(I)-catalyzed coordination polymerization to yield soluble poly(arylacetylene)s with pendant carbaldehyde groups [1]. These pendant aldehydes undergo quantitative post-polymerization modification with amines (e.g., photoluminescent or chiral primary amines) to introduce fluorescence, chirality, or other functionalities [1]. This application exploits the unique compatibility of the ethynylbenzaldehyde scaffold with Rh(I) catalysis – a feature absent in simple benzaldehydes, which completely inhibit polymerization [1].

Dual-Handle Building Block for Orthogonal Conjugation (CuAAC + Aldehyde Condensation)

3-Ethynyl-5-methoxybenzaldehyde provides two orthogonally reactive sites: a terminal alkyne for CuAAC or Sonogashira coupling, and an aldehyde for Schiff base formation or reductive amination [1]. This dual reactivity enables sequential bioconjugation strategies – e.g., first attaching an azide-functionalized biomolecule via CuAAC to the alkyne, then condensing an amine-containing fluorophore or drug to the aldehyde [2]. The vinyl analog 3-methoxy-5-vinylbenzaldehyde cannot participate in CuAAC and is not a functional substitute [3].

Reference Standard for ALDH3A1 Assay Validation and Quality Control

With multiple independent IC₅₀ determinations in the 1.0–5.4 µM range across different assay formats [1], 3-ethynyl-5-methoxybenzaldehyde serves as a reliable reference compound for ALDH3A1 enzymatic assay development and validation. Its activity is robust across variations in preincubation time (1–2 min), enzyme source (full-length recombinant vs. native), and substrate (benzaldehyde) [1]. This reproducibility supports its use as a positive control or calibration standard in high-throughput screening campaigns targeting ALDH3A1.

Quote Request

Request a Quote for 3-Ethynyl-5-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.